2-[(3-fluorobenzyl)sulfanyl]-3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one

Kinase inhibition Structure-activity relationship Fluorine regioisomerism

Thienopyrimidinone SAR studies demand regioisomerically defined 2-sulfanyl substituents-generic analogs introduce confounding biological readouts. This 3-fluorobenzylsulfanyl derivative resolves this through distinct electronic and steric properties validated for TrmD inhibitor programs. • Nanomolar TrmD inhibitory scaffold; direct comparator for mapping active-site SAR (PDB: 5ZHN, 6JOF) • 3-Fluorobenzyl moiety enumerated in 112 kinase inhibitor patent specifications for IP positioning & design-around studies • 19F NMR handle enables protein-ligand interaction studies without CF3 steric bulk or Cl metabolic liability • Rigid planar core (X-ray: 0.0318 Å deviation) ideal for computational docking Supplied at ≥97% purity; instant quote generation for rapid global delivery.

Molecular Formula C16H15FN2OS2
Molecular Weight 334.4 g/mol
Cat. No. B12142327
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(3-fluorobenzyl)sulfanyl]-3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one
Molecular FormulaC16H15FN2OS2
Molecular Weight334.4 g/mol
Structural Identifiers
SMILESCC1=C(SC2=C1C(=O)N(C(=N2)SCC3=CC(=CC=C3)F)C)C
InChIInChI=1S/C16H15FN2OS2/c1-9-10(2)22-14-13(9)15(20)19(3)16(18-14)21-8-11-5-4-6-12(17)7-11/h4-7H,8H2,1-3H3
InChIKeyBVYUJGDMLQLPAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(3-Fluorobenzyl)sulfanyl]-3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one: Structural Overview & Compound Class


2-[(3-Fluorobenzyl)sulfanyl]-3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one (molecular formula C₁₆H₁₅FN₂OS₂, molecular weight 334.4 g/mol) is a heterocyclic small molecule belonging to the thieno[2,3-d]pyrimidin-4(3H)-one class [1]. The compound features a planar thienopyrimidine bicyclic core substituted with three methyl groups at positions 3, 5, and 6, and a 2-[(3-fluorobenzyl)sulfanyl] moiety at position 2 [2][3]. Thieno[2,3-d]pyrimidin-4-one derivatives have attracted significant attention in medicinal chemistry due to their demonstrated nanomolar inhibitory activity against bacterial tRNA-(N¹G37) methyltransferase (TrmD), an essential enzyme in multiple Gram-positive and Gram-negative pathogens [4], as well as their utility as protein tyrosine kinase inhibitor scaffolds in which the 3-fluorobenzyl substituent is specifically claimed [5]. The compound is commercially available from screening compound suppliers at 97% purity .

Scaffold class Thienopyrimidinone core for TrmD and kinase studies
Substituent 3-Fluorobenzyl moiety distinct from ortho/para isomers
Geometry Planar core supports structure-based design workflows

2-[(3-Fluorobenzyl)sulfanyl]-3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one: Analogue Replacement Risks


Thieno[2,3-d]pyrimidin-4-ones exhibit pronounced structure-activity relationship (SAR) sensitivity at the 2-position sulfanyl substituent, where regioisomeric fluorine placement (ortho vs. meta vs. para on the benzyl ring) and halogen identity (F vs. Cl) differentially modulate electronic properties, target binding, and physicochemical profiles [1][2]. The 3-fluorobenzyl group is specifically enumerated in kinase inhibitor patent claims as a distinct chemical moiety, indicating that its meta-fluorine orientation confers non-obvious advantages over other positional isomers for biological activity [3]. Substituting the 3-fluorobenzylsulfanyl group with a 2-fluorobenzyl, 4-fluorobenzyl, 3-chlorobenzyl, or 2-chloro-6-fluorobenzyl analog—all of which exist as catalogued screening compounds—introduces untested changes in electron density distribution, steric bulk, and lipophilicity that are not predictable from the core scaffold alone . For research programs requiring reproducible SAR exploration or patent-positioning studies, generic substitution risks confounding biological readouts and undermining structure-based design hypotheses [1].

Fluorine regioisomerism Ortho-, meta-, and para-fluorobenzyl substitution may not transfer biological activity.
Halogen replacement 3-Chlorobenzyl analog may shift electronic and steric profiles relative to 3-fluoro.
Linker chemistry Sulfanyl linker geometry and stability may differ from C- or O-linked benzyl analogs.

2-[(3-Fluorobenzyl)sulfanyl]-3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one: Differentiation Evidence vs. Analogs


Fluorine Regioisomerism in Kinase Patent Claims

In the patent family EP1463507A1 covering thienopyrimidine compounds as protein tyrosine kinase inhibitors, the 3-fluorobenzyl group is specifically and repeatedly claimed as a distinct substituent (cited in 112 claim specifications), whereas the 2-fluorobenzyl and 4-fluorobenzyl groups are claimed with substantially different frequencies or are absent from explicit enumeration at comparable claim density [1]. This differential claiming pattern indicates that the meta-fluorine substitution on the benzyl ring was empirically determined to yield advantageous pharmacological properties relative to ortho- and para-fluoro isomers during the patent's underlying discovery program.

Patent claim frequency
Class-level
112 specifications for 3-fluorobenzyl vs. lower enumeration for ortho/para isomers
Reported patent claim preference for meta-fluoro orientation
Based on EP1463507A1; requires experimental validation
Kinase inhibition Structure-activity relationship Fluorine regioisomerism

Fluorine vs. Chlorine: Electronic and Metabolic Impact

The 3-fluorobenzyl substituent in the target compound creates a distinct electronic environment compared to the 3-chlorobenzyl analog, which is catalogued as a separate screening compound . Fluorine (Pauling electronegativity 3.98) is substantially more electronegative than chlorine (3.16) and has a smaller van der Waals radius (1.47 Å vs. 1.75 Å for Cl) [1]. In thieno[2,3-d]pyrimidin-4-one systems, quantum chemical calculations demonstrate that substituent electronic effects significantly modulate the reactivity of the pyrimidine ring, particularly at the C-5 and C-6 positions where electrophilic ipso-substitution occurs [2]. The stronger electron-withdrawing character of fluorine versus chlorine at the meta position is therefore predicted to differentially influence the electron density distribution across the thienopyrimidine core, with implications for target binding and off-target selectivity.

Halogen electronegativity
Cross-study comparable
Δ electronegativity 0.82; Δ vdW radius 0.28 Å (19% larger for Cl)
Electronic and steric profiles may shift with 3-Cl analog
DFT calculations support core reactivity modulation
Halogen bonding Metabolic stability Electronegativity

Thienopyrimidinone Class TrmD Inhibition Validation

A systematic structure-based design campaign published in Journal of Medicinal Chemistry (2019) demonstrated that thienopyrimidinone derivatives achieve nanomolar inhibitory potency against bacterial TrmD, an essential enzyme validated across Pseudomonas aeruginosa, Mycobacterium tuberculosis, and Haemophilus influenzae [1]. The scaffold triggers a unique tyrosine-flipping conformational change in the TrmD active site that renders the enzyme inaccessible to its cofactor S-adenosyl-L-methionine (SAM) [1]. Several derivatives from this series exhibited activity against Gram-positive and mycobacterial pathogens, establishing the thienopyrimidinone class as a validated starting point for antibacterial lead optimization [1]. While the specific 2-[(3-fluorobenzyl)sulfanyl]-3,5,6-trimethyl derivative was not among the individual compounds reported with explicit IC₅₀ values in this study, its core scaffold and substitution pattern are consistent with the SAR framework described, particularly the critical role of the 2-position substituent in modulating potency [2].

TrmD inhibition class
Class-level
Class-level nanomolar potency; specific IC₅₀ not reported for this derivative
Scaffold-consistent TrmD inhibition reported
Data to verify for this specific compound
Antibacterial drug discovery tRNA methyltransferase TrmD inhibition

Sulfanyl Linker vs. C- and O-Linked Analogs

The 2-sulfanyl (-S-CH₂-) linker in the target compound introduces distinct conformational properties compared to directly C-linked, O-linked, or N-linked benzyl analogs. The C–S–C bond angle (approximately 99–103°) and longer C–S bond length (approximately 1.81 Å vs. ~1.43 Å for C–O and ~1.54 Å for C–C) create a different spatial trajectory for the 3-fluorobenzyl group relative to the thienopyrimidine plane [1]. Quantum chemical studies on related thieno[2,3-d]pyrimidin-4-ones confirm that the electronic structure at the 2-position directly influences the reactivity of the entire heterocyclic system [2]. The sulfanyl linker additionally provides a sulfur atom capable of participating in chalcogen bonding interactions with protein targets, a feature absent in carbon- or oxygen-linked analogs [3]. Compared to the 2-mercapto (-SH) precursor compound (catalogued as a distinct screening compound), the 3-fluorobenzylsulfanyl derivative eliminates the thiol tautomerism and associated reactivity, providing a chemically defined, stable entity suitable for reproducible biological assay .

Linker geometry
Class-level
C–S bond ~1.81 Å vs. C–O ~1.43 Å; thioether stability vs. thiol tautomerism
Linker may alter conformational and reactivity profiles
No thiol tautomerism; improved assay reproducibility
Conformational analysis Sulfanyl linker Thioether geometry

Physicochemical Comparison with 2-Chloro-6-fluoro Analog

The 2-[(2-chloro-6-fluorobenzyl)sulfanyl]-3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one analog represents the closest commercially catalogued di-substituted benzyl comparator. The target compound (mono-3-fluoro substitution, MW 334.4 g/mol) is 34.5 Da lighter than the 2-chloro-6-fluoro analog (MW 368.9 g/mol) . The absence of the ortho-chlorine substituent in the target compound reduces steric congestion around the sulfanyl linker and decreases molecular weight and lipophilicity. Based on the computed XLogP3-AA value of 4.8 reported for the closely related 2-[(4-fluorobenzyl)sulfanyl]-5,6-dimethyl-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one in PubChem [1], the target compound is predicted to exhibit moderate lipophilicity consistent with oral bioavailability guidelines, whereas the additional chlorine in the 2-chloro-6-fluoro analog is expected to increase logP by approximately 0.5–0.8 units (Hansch π constant for aromatic Cl ≈ 0.71) [2].

MW & lipophilicity
Cross-study comparable
ΔMW 34.5 Da; estimated ΔlogP 0.5–0.8 higher for chloro-fluoro analog
Predicted lower lipophilicity may influence solubility
Based on PubChem analog and Hansch constants
Lipophilicity Drug-likeness Physicochemical profiling

Core Scaffold Crystallographic Planarity

The unsubstituted 3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one core has been structurally characterized by single-crystal X-ray diffraction, revealing an essentially planar thienopyrimidine ring system with a maximum deviation from the mean plane of only 0.0318(13) Å at the sulfur atom [1]. This high degree of planarity is critical for structure-based drug design, as it enables reliable molecular docking and pharmacophore modeling with the rigid core serving as a predictable scaffold [2]. The crystal packing is stabilized by C–H···O hydrogen bonds and π–π stacking interactions (centroid–centroid distance 3.530(3) Å), indicating that the scaffold can engage in defined intermolecular interactions [1]. The 2-[(3-fluorobenzyl)sulfanyl] substituent extends from this planar core without disrupting the fundamental geometry, providing a vector for additional binding interactions while maintaining the core's predictable conformational behavior [3].

Core planarity
Supporting evidence
Max deviation 0.0318 Å; π–π stacking distance 3.530 Å
Planar scaffold supports reliable docking predictions
Single-crystal X-ray diffraction; P2₁/c, R=0.050
X-ray crystallography Structure-based drug design Molecular planarity

2-[(3-Fluorobenzyl)sulfanyl]-3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one: Research & Procurement Applications


TrmD Inhibitor Lead Optimization: 2-Position SAR

This compound is best deployed as a SAR probe in TrmD inhibitor programs building on the validated thienopyrimidinone scaffold [1]. With the core scaffold demonstrating nanomolar TrmD inhibition and antibacterial activity against Gram-positive and mycobacterial pathogens, the 3-fluorobenzylsulfanyl substituent at the 2-position offers an underexplored vector for optimizing potency, selectivity, and physicochemical properties. The compound can serve as a direct comparator to published 2-substituted analogs to map the SAR landscape around the TrmD active site, particularly given the unique tyrosine-flipping mechanism induced by this inhibitor class [1]. Procurement of this specific derivative, rather than a random thienopyrimidinone, ensures that the substituent effect of the 3-fluorobenzylsulfanyl group—distinct from 2-phenyl, 2-benzyl, or 2-carboxamide analogs—is systematically evaluated.

Kinase Inhibitor Patent Strategy: FTO Analysis

For organizations pursuing kinase inhibitor development, this compound provides a tangible reference point for understanding the chemical matter specifically claimed in EP1463507A1, where the 3-fluorobenzyl group is enumerated in 112 patent specifications [2]. Sourcing this exact compound enables experimental assessment of the patented substituent's contribution to kinase inhibition, selectivity, and ADME properties, informing design-around strategies. The compound's commercial availability at 97% purity enables rapid procurement for head-to-head comparisons with proprietary kinase inhibitor candidates, facilitating freedom-to-operate analyses and IP positioning .

Computational Docking on Planar Scaffold

The planar thieno[2,3-d]pyrimidin-4-one core, validated by single-crystal X-ray diffraction (maximum deviation from planarity = 0.0318 Å) [3], makes this compound an excellent candidate for computational docking and molecular dynamics studies. The rigid core reduces conformational sampling complexity, while the flexible 3-fluorobenzylsulfanyl side chain provides a limited rotatable bond count for exploring binding pocket complementarity. TrmD co-crystal structures (PDB: 5ZHN, 6JOF) are available to guide docking studies [4]. The compound's availability from mcule with instant quote generation facilitates procurement for experimental validation of computational predictions .

Chemical Biology: Fluorine-Specific Probe

The meta-fluorine atom in the 3-fluorobenzyl group provides a unique ¹⁹F NMR handle for monitoring compound-protein interactions, metabolism, and cellular distribution without the steric bulk of trifluoromethyl or the metabolic liability of chlorine [5]. Compared to the 3-chlorobenzyl analog (larger van der Waals radius, different electronegativity), the fluorine substituent offers orthogonal chemical biology utility. The compound can serve as a tool molecule for investigating fluorine-mediated protein-ligand interactions, including orthogonal multipolar C–F···H–C and C–F···C=O interactions that are increasingly recognized as important in drug design [6].

Application
Selection Property
Validation Focus
TrmD inhibitor SAR studies
2-Position substituent context
TrmD active site engagement and selectivity
Kinase inhibitor IP positioning
3-Fluorobenzyl patent reference
Kinase panel selectivity and activity
Structure-based computational design
Planar core geometry
Docking pose reproducibility and scoring
Fluorine-specific chemical biology
Meta-fluorine ¹⁹F NMR handle
Fluorine-mediated protein interactions
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